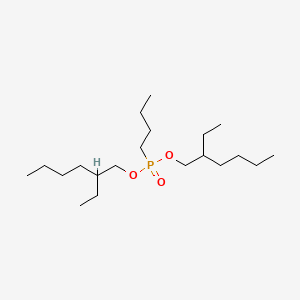

Bis(2-ethylhexyl) butylphosphonate

Description

Properties

CAS No. |

114627-95-1 |

|---|---|

Molecular Formula |

C20H43O3P |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

3-[[butyl(2-ethylhexoxy)phosphoryl]oxymethyl]heptane |

InChI |

InChI=1S/C20H43O3P/c1-6-11-14-19(9-4)17-22-24(21,16-13-8-3)23-18-20(10-5)15-12-7-2/h19-20H,6-18H2,1-5H3 |

InChI Key |

SEESBZILTBXFEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(CCCC)OCC(CC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Phosphonate and phosphate esters differ in their bonding:

- Phosphonate esters : Contain a C-P bond (e.g., Bis(2-ethylhexyl) butylphosphonate), offering resistance to hydrolysis.

- Phosphate esters : Feature P-O-C bonds (e.g., tris(2-ethylhexyl) phosphate), which are more prone to hydrolysis .

Table 1: Key Structural Comparisons

| Compound | Type | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Phosphonate ester | C₁₇H₃₇O₃P | ~320 (estimated) | P=O, two 2-ethylhexyl groups |

| Dibutyl butylphosphonate (DBBP) | Phosphonate ester | C₁₁H₂₅O₃P | 250.31 | P=O, two butyl groups |

| Tris(2-ethylhexyl) phosphate (TEHP) | Phosphate ester | C₂₄H₅₁O₄P | 434.64 | P=O, three 2-ethylhexyl groups |

| Bis(2-ethylhexyl) phosphate (HDEHP) | Phosphate ester | C₁₆H₃₅O₄P | 322.42 | P=O, two 2-ethylhexyl groups |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound | LogP | Hydrolytic Stability | Key Applications |

|---|---|---|---|

| This compound | ~5.5 (estimated) | High (C-P bond) | Plasticizers, extractants |

| DBBP | 4.6 | Moderate | Plasticizers, solvents |

| TEHP | 4.8 | Low (P-O-C bonds) | Flame retardants, lubricants |

| HDEHP | 4.0 | Low | Metal extraction, nuclear fuel processing |

| Dioctyl phthalate (DOP) | 5.0 | Moderate | PVC plasticizers |

- Lipophilicity : this compound’s estimated higher logP (~5.5) compared to DBBP (4.6) and HDEHP (4.0) reflects its enhanced hydrophobicity due to longer alkyl chains .

- Stability : The C-P bond in phosphonates provides superior resistance to hydrolysis compared to phosphate esters like TEHP and HDEHP .

Q & A

Q. What are the common synthetic routes for Bis(2-ethylhexyl) butylphosphonate, and what critical parameters influence yield and purity?

this compound is typically synthesized via esterification or transesterification reactions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases improve reaction efficiency.

- Temperature control : Optimal ranges (e.g., 80–120°C) minimize side reactions like hydrolysis or thermal degradation.

- Molar ratios : Stoichiometric excess of 2-ethylhexanol ensures complete phosphonate ester formation.

- Purification : Vacuum distillation or column chromatography removes unreacted alcohols and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- IR Spectroscopy : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and P-O-C ester linkages (~1050–1150 cm⁻¹) .

- NMR (¹H, ¹³C, ³¹P) :

- ³¹P NMR: A singlet near δ 30–35 ppm confirms phosphonate structure.

- ¹H NMR: Ethylhexyl chain protons (δ 0.8–1.6 ppm) and butyl group splitting patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418.63 for C24H51O3P) validate molecular weight .

Q. What are the recommended handling and storage protocols to ensure the stability of this compound in laboratory settings?

- Storage : Keep in airtight, amber glass containers under inert gas (e.g., N₂) at 4°C to prevent oxidation and hydrolysis .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., HNO₃) .

- Waste disposal : Collect in halogen-free containers for incineration or specialized chemical waste processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound across different solvent systems?

Contradictions often arise from:

- Solvent polarity : Non-polar solvents (e.g., hexane) favor metal ion extraction via chelation, while polar solvents (e.g., alcohols) disrupt coordination.

- pH dependence : Adjusting aqueous phase pH (e.g., 2–6) optimizes protonation of phosphonate groups, enhancing selectivity for target ions like lanthanides .

- Competing ligands : Use masking agents (e.g., EDTA) to suppress interference from co-existing ions. Validate via ICP-MS or radiometric titration .

Q. What advanced computational methods are employed to model the interaction mechanisms of this compound with metal ions?

- Density Functional Theory (DFT) : Simulates electron density distribution to predict binding sites on the phosphonate group.

- Molecular Dynamics (MD) : Models solvent effects and conformational changes during ion complexation.

- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with extraction efficiency .

Q. What methodologies are used to assess the long-term environmental fate and ecotoxicological impacts of this compound in aquatic systems?

- Biodegradation assays : OECD 301/302 tests evaluate microbial breakdown rates under aerobic/anaerobic conditions.

- Bioaccumulation studies : Measure log Kow values to predict partitioning in aquatic organisms (e.g., Daphnia magna) .

- Toxicity profiling : Acute/chronic exposure tests (e.g., LC50/EC50) for algae, fish, and invertebrates. Regulatory thresholds are guided by REACH and EPA frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.